3-Benzhydryl-4-hydroxybenzaldehyde
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Overview
Description
3-Benzhydryl-4-hydroxybenzaldehyde is an organic compound that belongs to the benzhydryl group of compounds. These compounds are characterized by the presence of two benzene rings connected by a single methane group. The specific structure of this compound includes a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the benzene ring, making it a derivative of 4-hydroxybenzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzhydryl-4-hydroxybenzaldehyde can be achieved through various methods. One common approach involves the reaction of benzhydryl chloride with 4-hydroxybenzaldehyde under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Benzhydryl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or alkylation reactions
Major Products Formed:
Oxidation: 3-Benzhydryl-4-hydroxybenzoic acid.
Reduction: 3-Benzhydryl-4-hydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced
Scientific Research Applications
3-Benzhydryl-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Benzhydryl-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Shares the hydroxyl and aldehyde groups but lacks the benzhydryl moiety.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group in a different position.
3-Bromo-4-hydroxybenzaldehyde: Contains a bromine atom, which alters its reactivity and properties
Uniqueness: 3-Benzhydryl-4-hydroxybenzaldehyde is unique due to the presence of the benzhydryl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H16O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-benzhydryl-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-14-15-11-12-19(22)18(13-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20,22H |
InChI Key |
XRGSEHCFPKHRMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C=CC(=C3)C=O)O |
Origin of Product |
United States |
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